molecular formula C13H21NS B12094151 N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine

N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine

Cat. No.: B12094151
M. Wt: 223.38 g/mol
InChI Key: WLWKRHCHESQNPJ-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a cyclohexane ring attached to a thiophene moiety, specifically a 3-methylthiophen-2-yl group. This structure contributes to its distinct chemical behavior and potential interactions with biological targets.

Compound Name Structural Features Unique Aspects
This compoundCyclohexanamine backbone with a thiophene groupPotential for diverse biological activity
N-Ethyl-N-methylcyclohexanamineLacks thiophene moietyDifferent reactivity profile
5-Methylthiazole derivativesContains thiazole instead of thiopheneDifferent biological activities due to structural differences

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
  • Anticancer Activity : Initial findings suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

The mechanisms underlying the biological activities of this compound likely involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the thiophene ring enhances its binding capabilities, influencing critical biochemical pathways. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes, similar to other compounds with thiophene moieties that have shown promising inhibitory effects on kinases and phosphatases.

Antimicrobial Studies

A study investigating the antimicrobial properties of this compound revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating effective dosage ranges for therapeutic applications.

Anti-inflammatory Effects

Research focused on the anti-inflammatory potential of the compound demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. This suggests a mechanism involving modulation of immune response pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Activity

In vitro assays showed that this compound could inhibit the growth of specific cancer cell lines. The observed IC50 values indicated potent activity, warranting further investigation into its potential as an anticancer therapeutic agent.

Conclusion and Future Directions

This compound presents a promising profile for further research due to its unique structural characteristics and observed biological activities. Continued exploration into its mechanisms of action and therapeutic applications could yield novel insights into its potential use in medicine.

Future studies should focus on:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • In Vivo Testing : Evaluating efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine

InChI

InChI=1S/C13H21NS/c1-10-8-9-15-13(10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3

InChI Key

WLWKRHCHESQNPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NC2CCCCC2

Origin of Product

United States

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